3,3-Dimethyl-1-(1-methyltetrazol-5-yl)sulfanylbutan-2-one
Overview
Description
3,3-Dimethyl-1-(1-methyltetrazol-5-yl)sulfanylbutan-2-one is a chemical compound characterized by its unique structure, which includes a tetrazole ring and a sulfanyl group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(1-methyltetrazol-5-yl)sulfanylbutan-2-one typically involves the reaction of 3,3-dimethylbutan-2-one with 1-methyltetrazole-5-thiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(1-methyltetrazol-5-yl)sulfanylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group in the butanone backbone can be reduced to form an alcohol.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
3,3-Dimethyl-1-(1-methyltetrazol-5-yl)sulfanylbutan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(1-methyltetrazol-5-yl)sulfanylbutan-2-one involves its interaction with specific molecular targets. The tetrazole ring can bind to enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s bioactivity by forming disulfide bonds with target proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-(1H-1,2,4-triazole-1-yl)butan-2-one: Similar structure but with a triazole ring instead of a tetrazole ring.
3,3-Dimethyl-1-(1-methyl-1H-tetrazol-5-yl)butan-2-one: Lacks the sulfanyl group.
Uniqueness
3,3-Dimethyl-1-(1-methyltetrazol-5-yl)sulfanylbutan-2-one is unique due to the presence of both the tetrazole ring and the sulfanyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3,3-dimethyl-1-(1-methyltetrazol-5-yl)sulfanylbutan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4OS/c1-8(2,3)6(13)5-14-7-9-10-11-12(7)4/h5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSQCYHSRIYAPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=NN=NN1C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301325212 | |
Record name | 3,3-dimethyl-1-(1-methyltetrazol-5-yl)sulfanylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301325212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24794254 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
380170-76-3 | |
Record name | 3,3-dimethyl-1-(1-methyltetrazol-5-yl)sulfanylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301325212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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